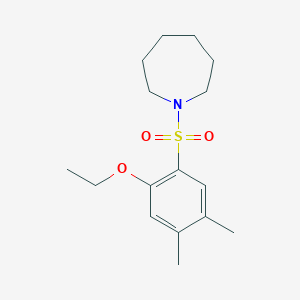![molecular formula C21H25ClN2O3S B2740537 (E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide CAS No. 1445759-53-4](/img/structure/B2740537.png)
(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 4-chlorophenyl group, a 4-hydroxypiperidin-1-yl group, and a phenylmethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely show interesting features due to the presence of aromatic rings (phenyl groups), a heterocyclic ring (piperidine), and various functional groups like the hydroxyl group and the sulfonamide group .Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. But the compound’s chemical reactivity would be influenced by factors like the electron-withdrawing effect of the chloro group, the nucleophilicity of the hydroxyl group, and the basicity of the piperidine nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the hydroxyl group could allow for hydrogen bonding, influencing the compound’s solubility and boiling point. The chlorophenyl group could impact the compound’s reactivity and stability .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research has focused on the synthesis and characterization of compounds similar to "(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide", exploring their chemical properties and potential applications. For instance, studies on biphenylsulfonamide endothelin antagonists have shed light on structure-activity relationships, leading to the identification of novel series of endothelin-A selective antagonists, which have implications in cardiovascular research (Murugesan et al., 1998). Additionally, the design and synthesis of benzenesulfonamide derivatives have been investigated for their potential bioactivities, such as cytotoxic and carbonic anhydrase inhibitory effects, indicating their relevance in developing novel therapeutic agents (Gul et al., 2016).
Biological Potential and Applications
The biological potential of compounds structurally related to "(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide" has been a significant area of research. Studies on sulfonamide hybrid Schiff bases have highlighted their enzyme inhibition potential against enzymes like AChE and BChE, along with their antioxidant properties, demonstrating their potential in addressing neurological disorders and oxidative stress (Kausar et al., 2019). Another study focused on the antimicrobial activities of arylazopyrazole pyrimidone clubbed heterocyclic compounds, indicating the role of such compounds in combating microbial infections (Sarvaiya et al., 2019).
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c22-20-7-5-17(6-8-20)11-14-28(26,27)23-15-18-3-1-2-4-19(18)16-24-12-9-21(25)10-13-24/h1-8,11,14,21,23,25H,9-10,12-13,15-16H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOCCZOTBXJPY-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)CC2=CC=CC=C2CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2740455.png)

![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2740457.png)
![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740458.png)
![6-Cyclopropyl-3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2740459.png)
![5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2740461.png)
![3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2740464.png)


![5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2740467.png)

![1-[2-(2-Hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2740472.png)
![N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2740474.png)
![4-(dimethylsulfamoyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2740477.png)